N-(4-hydroxy-2,3-dihydro-1H-inden-1-yl)-N'-[4-(1,2,4-triazol-1-ylmethyl)phenyl]oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-hydroxy-2,3-dihydro-1H-inden-1-yl)-N’-[4-(1,2,4-triazol-1-ylmethyl)phenyl]oxamide is a synthetic organic compound that features both an indene and a triazole moiety. Compounds containing these functional groups are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxy-2,3-dihydro-1H-inden-1-yl)-N’-[4-(1,2,4-triazol-1-ylmethyl)phenyl]oxamide typically involves the following steps:
Formation of the Indene Derivative: The indene derivative can be synthesized through a series of reactions starting from commercially available precursors. This may involve cyclization reactions to form the indene ring system.
Attachment of the Triazole Group: The triazole moiety can be introduced via a click chemistry reaction, typically involving an azide and an alkyne.
Formation of the Oxamide Linkage: The final step involves coupling the indene and triazole derivatives through an oxamide linkage, which can be achieved using standard amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxy-2,3-dihydro-1H-inden-1-yl)-N’-[4-(1,2,4-triazol-1-ylmethyl)phenyl]oxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the indene moiety can be oxidized to form a ketone.
Reduction: The oxamide linkage can be reduced to form an amine.
Substitution: The triazole ring can participate in substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are typical.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor due to its structural features.
Medicine: Possible applications in drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-hydroxy-2,3-dihydro-1H-inden-1-yl)-N’-[4-(1,2,4-triazol-1-ylmethyl)phenyl]oxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The indene and triazole moieties could play a crucial role in these interactions, potentially affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-hydroxy-2,3-dihydro-1H-inden-1-yl)-N’-[4-(1,2,4-triazol-1-ylmethyl)phenyl]carboxamide: Similar structure but with a carboxamide linkage instead of an oxamide.
N-(4-hydroxy-2,3-dihydro-1H-inden-1-yl)-N’-[4-(1,2,4-triazol-1-ylmethyl)phenyl]sulfonamide: Contains a sulfonamide linkage.
N-(4-hydroxy-2,3-dihydro-1H-inden-1-yl)-N’-[4-(1,2,4-triazol-1-ylmethyl)phenyl]urea: Features a urea linkage.
Uniqueness
The uniqueness of N-(4-hydroxy-2,3-dihydro-1H-inden-1-yl)-N’-[4-(1,2,4-triazol-1-ylmethyl)phenyl]oxamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties. The presence of both an indene and a triazole moiety, along with the oxamide linkage, could result in distinct reactivity and interaction profiles compared to similar compounds.
Properties
IUPAC Name |
N-(4-hydroxy-2,3-dihydro-1H-inden-1-yl)-N'-[4-(1,2,4-triazol-1-ylmethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c26-18-3-1-2-15-16(18)8-9-17(15)24-20(28)19(27)23-14-6-4-13(5-7-14)10-25-12-21-11-22-25/h1-7,11-12,17,26H,8-10H2,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMUSKYPUNYODC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1NC(=O)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4)C=CC=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.